1-(7-Bromobenzofuran-2-YL)ethanone

Overview

Description

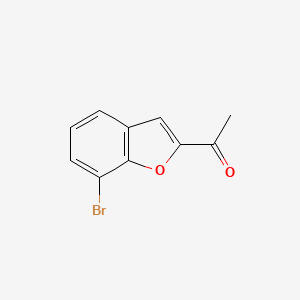

1-(7-Bromobenzofuran-2-YL)ethanone is an organic compound with the molecular formula C10H7BrO2 and a molecular weight of 239.07 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzofuran ring, which is further connected to an ethanone group. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-Bromobenzofuran-2-YL)ethanone can be synthesized through a multi-step process. One common method involves the bromination of benzofuran followed by acetylation. The reaction typically starts with the bromination of benzofuran using bromine or a brominating agent under controlled conditions to yield 7-bromobenzofuran. This intermediate is then subjected to acetylation using acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and acetylation processes. These reactions are carried out in reactors with precise temperature and pressure controls to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Bromobenzofuran-2-YL)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Sodium borohydride in ethanol, room temperature.

Major Products Formed:

Substitution: 1-(7-Methoxybenzofuran-2-YL)ethanone.

Oxidation: 1-(7-Bromobenzofuran-2-YL)acetic acid.

Reduction: 1-(7-Bromobenzofuran-2-YL)ethanol.

Scientific Research Applications

1-(7-Bromobenzofuran-2-YL)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: Research into potential therapeutic agents often involves this compound due to its unique structural features.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(7-Bromobenzofuran-2-YL)ethanone involves its interaction with various molecular targets. The bromine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The benzofuran ring structure also allows for π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

- 2-Acetyl-7-bromobenzofuran

- 1-(7-Bromo-1-benzofuran-2-yl)ethanone

- 2-Acetyl-7-bromobenzo[b]furan

Comparison: 1-(7-Bromobenzofuran-2-YL)ethanone is unique due to the specific positioning of the bromine atom and the ethanone group on the benzofuran ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the bromine atom at the 7-position enhances its electrophilic character, making it more reactive in substitution reactions compared to 2-acetyl-7-bromobenzofuran .

Biological Activity

1-(7-Bromobenzofuran-2-YL)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core with a bromine substituent at the 7-position and an ethanone functional group. This unique structure enhances its reactivity and biological activity compared to related compounds. The presence of the bromine atom increases electrophilicity, making it more reactive in various chemical reactions, particularly in substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.

- π-π Interactions : The benzofuran ring allows for π-π interactions with aromatic amino acids in proteins, influencing their function.

- Reactive Oxygen Species (ROS) : Studies indicate that the compound can induce ROS production, leading to apoptosis in cancer cells. Increased ROS levels have been linked to mitochondrial dysfunction and activation of caspases involved in the apoptotic pathway .

Antitumor Activity

This compound has demonstrated promising antitumor properties:

- Induction of Apoptosis : Research shows that the compound can induce apoptosis in K562 leukemia cells through ROS generation and mitochondrial pathway activation. Flow cytometry analysis revealed significant increases in caspase 3 and 7 activities after exposure to the compound, indicating strong pro-apoptotic effects .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : In studies, it showed moderate activity against Gram-positive bacteria with MIC values ranging from 16 to 64 µg/mL .

Other Biological Activities

Benzofuran derivatives, including this compound, have been associated with various other biological activities:

- Anticonvulsant : Some studies suggest potential anticonvulsant properties.

- Anti-inflammatory : The compound may also exhibit anti-inflammatory effects, although specific data on this activity for this compound is limited .

Case Studies

Several studies have highlighted the biological significance of benzofuran derivatives:

- Apoptosis Induction : A study investigated the effects of related benzofuran compounds on K562 cells. It found that these compounds could significantly increase ROS levels and activate apoptotic pathways through mitochondrial dysfunction .

- Inhibition of Cholinesterases : Although not directly studied for this compound, related benzofurans have shown potential as cholinesterase inhibitors, which are crucial for treating Alzheimer’s disease .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Benzofuran derivative | Antitumor, antimicrobial |

| 2-Acetyl-7-bromobenzofuran | Benzofuran derivative | Moderate antitumor activity |

| 1-(5-Bromo-1-benzofuran-2-yl)ethanone | Benzofuran derivative | Anticonvulsant, anti-inflammatory |

Properties

IUPAC Name |

1-(7-bromo-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6(12)9-5-7-3-2-4-8(11)10(7)13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNFEODHDJWJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591711 | |

| Record name | 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460086-95-7 | |

| Record name | 1-(7-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.